molecular formula C20H16FNOS B2978300 4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide CAS No. 339096-22-9

4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide

Cat. No.: B2978300
CAS No.: 339096-22-9
M. Wt: 337.41
InChI Key: JEAYENXPINXUGH-UHFFFAOYSA-N
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Description

4-Fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide is a benzamide derivative featuring a fluorine atom at the para position of the benzoyl group and a 4-methylphenylsulfanyl moiety attached to the aniline ring. This compound’s structure combines electron-withdrawing (fluoro) and electron-donating (sulfanyl) groups, which may influence its physicochemical properties, reactivity, and biological activity.

Properties

IUPAC Name

4-fluoro-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNOS/c1-14-2-10-18(11-3-14)24-19-12-8-17(9-13-19)22-20(23)15-4-6-16(21)7-5-15/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAYENXPINXUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Benzamide Derivatives

Compound Structural Feature Key Property/Biological Activity Reference
Target Compound 4-Methylphenylsulfanyl N/A (Theoretical) -
3T3F Trifluoromethyl Enhanced crystallinity via F···F interactions
N-(4-Iodo-Phenyl)Benzamide Iodo substituent High synthesis yield (99%)
S-Alkylated 1,2,4-Triazoles [7–9] Triazole-thione Antimicrobial activity
Salicylamide Derivatives Hydroxyl + nitro groups Cytotoxicity (IC₅₀: 0.37–1.10 µmol/L)
Imidazole-Substituted Benzamide Imidazole ring Anticancer activity (cervical cancer)

Biological Activity

4-Fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structure featuring a fluorine atom, a sulfonyl group, and an amide functional group. Its molecular formula is C16H16FNO2SC_{16}H_{16}FNO_2S. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in modulating enzyme activity and influencing various physiological processes.

Chemical Structure and Properties

The structural complexity of 4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide contributes to its biological activity. The presence of the fluorine atom and the sulfonyl group enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC16H16FNO2SC_{16}H_{16}FNO_2S
Molecular Weight305.37 g/mol
Melting PointNot specified

Enzyme Modulation

Research indicates that 4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide exhibits significant biological activity by acting as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in various physiological processes, including inflammation and pain modulation. Inhibition of sEH can lead to therapeutic effects in conditions such as hypertension and chronic pain management.

Pharmacological Studies

In vitro studies have demonstrated the compound's efficacy against various biological targets related to inflammatory pathways. For instance, it has been shown to effectively inhibit specific enzymes involved in these pathways, suggesting its potential as a valuable tool in pharmacological research.

Case Study: Inhibition of Soluble Epoxide Hydrolase
A study focusing on the inhibitory effects of 4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide on sEH revealed that the compound significantly reduced enzyme activity in a dose-dependent manner. This inhibition was associated with decreased levels of inflammatory mediators, highlighting its potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To further understand the uniqueness of 4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Features
4-FluorobenzamideC7H6FNOC_7H_6FNOLacks sulfonyl group; simpler structure
N-(4-Methylphenyl)-4-fluorobenzamideC15H16FNOC_{15}H_{16}FNOSimilar amide structure but different substituents
4-Chloro-N-[4-(methylsulfonyl)phenyl]benzamideC15H16ClNO2SC_{15}H_{16}ClNO_2SContains chlorine instead of fluorine; sulfonamide functionality

These comparisons illustrate the distinct biological activities that may arise from the specific combination of functional groups present in 4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) to drive completion.
  • Use inert atmospheres to prevent oxidation of the sulfanyl group .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., aromatic protons at δ 7.2–8.1 ppm and fluorinated carbons at ~165 ppm) .
    • 19F NMR : Single peak near δ -165 ppm confirms fluorine substitution .
  • X-Ray Crystallography :
    • Resolves spatial arrangement of the sulfanyl-phenyl and benzamide moieties.
    • Key metrics: C–S bond length (~1.78 Å), torsion angles between aromatic rings (e.g., 45–60°) .
  • Mass Spectrometry : HR-ESI-MS to verify molecular ion [M+H]+ at m/z 392.12 (calculated) .

Advanced: How does the sulfanyl-phenyl moiety influence the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:
The sulfanyl group enhances binding to enzyme active sites via:

  • Hydrophobic Interactions : The 4-methylphenyl group increases lipophilicity, improving membrane permeability .
  • Disulfide Bond Mimicry : The sulfur atom may transiently interact with catalytic cysteine residues (e.g., in kinases or proteases), as seen in analogous benzenesulfonamide inhibitors .
  • Electron Withdrawal : The fluorine atom stabilizes the benzamide’s electron-deficient ring, promoting π-stacking with aromatic residues .

Q. Experimental Validation :

  • Perform enzyme kinetics assays (e.g., IC50 determination) with and without the sulfanyl group.
  • Use molecular docking (AutoDock Vina) to compare binding poses .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations :
    • DFT (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
    • HOMO-LUMO gaps predict reactivity toward electrophiles (e.g., ΔE ≈ 5.2 eV for parent compound) .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-protein binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
    • Solvent-accessible surface area (SASA) analysis to assess hydrophobic interactions .
  • QSAR Models :
    • Use descriptors like LogP, polar surface area, and topological torsion to predict bioactivity .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) affect solubility and activity. Standardize protocols per OECD guidelines .
  • Cell Line Differences : Test across multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may reduce efficacy in vivo .

Q. Resolution Strategy :

  • Replicate studies under identical conditions.
  • Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Basic: What are the key physicochemical properties affecting this compound’s solubility and formulation?

Methodological Answer:

  • LogP : ~3.8 (predicted), indicating moderate lipophilicity.
  • Aqueous Solubility : <0.1 mg/mL at pH 7.4; improve via salt formation (e.g., HCl salt) or nanoemulsion .
  • pKa : Benzamide NH ≈ 10.2; protonation state affects membrane permeability .

Q. Experimental Determination :

  • Shake-flask method for solubility.
  • Potentiometric titration for pKa .

Advanced: What strategies mitigate degradation during long-term storage?

Methodological Answer:

  • Oxidation Prevention : Store under argon at -20°C; add antioxidants (e.g., BHT) in solid state .
  • Light Sensitivity : Use amber vials; confirm stability via accelerated aging studies (40°C/75% RH for 6 months) .
  • Hygroscopicity : Lyophilize with cryoprotectants (trehalose) for lyo-friendly formulations .

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